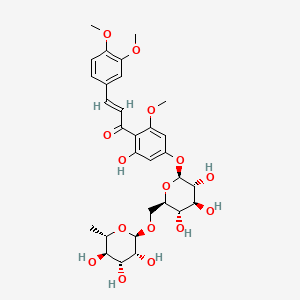
1-(Phenoxymethyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenoxymethyl)cyclohexan-1-ol is an organic compound with the molecular formula C13H18O2 It features a cyclohexane ring substituted with a phenoxymethyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Phenoxymethyl)cyclohexan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with phenol in the presence of a base to form the phenoxymethyl derivative, followed by reduction to yield the desired alcohol. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and yield. The use of catalysts and advanced purification techniques ensures high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Phenoxymethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: Can be reduced to form cyclohexylmethanol derivatives using hydrogenation or metal hydrides.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or PCC (Pyridinium chlorochromate)
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products:
Oxidation: Cyclohexanone, cyclohexanecarboxylic acid
Reduction: Cyclohexylmethanol
Substitution: Various substituted phenoxymethylcyclohexanols
Applications De Recherche Scientifique
1-(Phenoxymethyl)cyclohexan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent or reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(Phenoxymethyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxymethyl group can interact with hydrophobic regions of proteins or membranes, affecting their activity. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1-(Phenoxymethyl)cyclohexan-1-ol can be compared with other similar compounds, such as:
Cyclohexanol: Lacks the phenoxymethyl group, resulting in different chemical and biological properties.
Phenoxyethanol: Contains a phenoxy group but lacks the cyclohexane ring, leading to different physical and chemical characteristics.
Cyclohexylmethanol: Similar structure but without the phenoxy group, affecting its reactivity and applications.
Uniqueness: The presence of both the phenoxymethyl and hydroxyl groups in this compound imparts unique properties, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-(phenoxymethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18O2/c14-13(9-5-2-6-10-13)11-15-12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,9-11H2 |
Clé InChI |
AYVUMLDJQJZYCQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(COC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl-diphenyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13445629.png)
![1-[(4-fluorophenyl)methyl]-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-4,6-dione](/img/structure/B13445635.png)


![1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B13445652.png)







![(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B13445706.png)
![[3R-[3A,4A,5B(R*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B13445712.png)
